N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}propanamide is a complex organic compound that features a benzodioxole moiety and a tricyclic azatricyclo structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.
Preparation Methods
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}propanamide typically involves multiple steps, including the formation of the benzodioxole ring and the tricyclic azatricyclo structure. One common synthetic route involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to obtain the key intermediate product . This intermediate is then subjected to further reactions to form the final compound.
Chemical Reactions Analysis
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and lithium tetrahydroaluminate for reductions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has been studied for its potential anticancer properties. Research has shown that derivatives of this compound exhibit significant activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia cells . The compound’s ability to induce cell cycle arrest and apoptosis makes it a promising candidate for further development as an anticancer agent.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}propanamide involves the modulation of microtubule assembly. The compound targets tubulin, a key protein in microtubules, and disrupts its polymerization, leading to mitotic blockade and cell apoptosis . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.
Comparison with Similar Compounds
Similar compounds include other benzodioxole derivatives and tricyclic azatricyclo compounds. Compared to these compounds, N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}propanamide is unique due to its specific combination of structural features and its potent anticancer activity . Other similar compounds include 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles and N-{[4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-substituted derivatives .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5/c26-20(24-12-14-7-8-18-19(11-14)30-13-29-18)9-10-25-22(27)16-5-1-3-15-4-2-6-17(21(15)16)23(25)28/h1-8,11H,9-10,12-13H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SICHMCIRSVCDKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.